molecular formula C12H8N4O8S B14596490 N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide CAS No. 61072-75-1

N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B14596490
CAS No.: 61072-75-1
M. Wt: 368.28 g/mol
InChI Key: PGQWCKOALXUPHU-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of nitro groups at the 2 and 4 positions on the phenyl ring, as well as a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,4-dinitrochlorobenzene with a sulfonamide derivative. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Condensation: It can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Reduction: Formation of amines.

    Condensation: Formation of hydrazones.

Scientific Research Applications

N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct reactivity and applications compared to other dinitrophenyl derivatives.

Properties

CAS No.

61072-75-1

Molecular Formula

C12H8N4O8S

Molecular Weight

368.28 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8N4O8S/c17-14(18)8-1-4-10(5-2-8)25(23,24)13-11-6-3-9(15(19)20)7-12(11)16(21)22/h1-7,13H

InChI Key

PGQWCKOALXUPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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